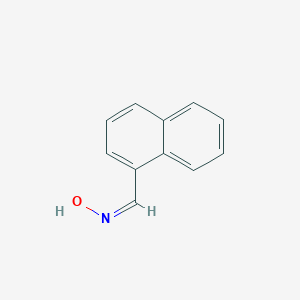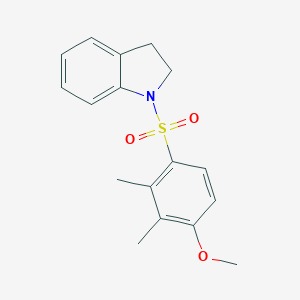![molecular formula C11H12Cl2N2O3S B224815 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to inhibit various ion channels and transporters.
Aplicaciones Científicas De Investigación
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been used in various scientific research fields, including neuroscience, cardiovascular research, and cancer research. It has been shown to inhibit chloride channels, anion exchangers, and sodium bicarbonate transporters. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been used as a tool to study the role of ion channels and transporters in various physiological processes.
Mecanismo De Acción
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether inhibits ion channels and transporters by binding to specific sites on their protein structures. It has been shown to block chloride channels by binding to the extracellular domain of the channel protein. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether also inhibits anion exchangers by binding to the cytoplasmic domain of the protein. The exact mechanism of action for 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters is not fully understood.
Biochemical and physiological effects:
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of bicarbonate ions in the pancreas, which is important for regulating the pH of the digestive system. 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has also been shown to inhibit the activity of the Na+/H+ exchanger, which is important for regulating the pH of cells. In addition, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is important for regulating the transport of chloride ions in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize. It is also relatively stable and can be stored for long periods of time. However, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has some limitations for lab experiments. It has been shown to have off-target effects on some ion channels and transporters. In addition, its effects on ion channels and transporters can be dependent on the experimental conditions, such as pH and temperature.
Direcciones Futuras
There are several future directions for research on 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. One area of research is to further understand the mechanism of action of 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether on sodium bicarbonate transporters. Another area of research is to develop more specific inhibitors of ion channels and transporters that are not affected by off-target effects. Additionally, 2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether could be used as a tool to study the role of ion channels and transporters in various diseases, such as cystic fibrosis and cancer.
Métodos De Síntesis
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether can be synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonic acid and sodium hydride in dimethylformamide. The resulting product is then methylated with methyl iodide in the presence of potassium carbonate.
Propiedades
Nombre del producto |
2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
Fórmula molecular |
C11H12Cl2N2O3S |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H12Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
GNEXWQXDQVJHHU-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
SMILES canónico |
CC1=NCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)





![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)